Nicotine Uptake Inhibition vs. Structural Analogs
In Arthrobacter nicotinovorans nicotine uptake assays, 2,6-dihydroxynicotinic acid (1 mM) produced minimal inhibition of L-[14C]nicotine transport compared to structurally related pyridine derivatives. The compound's inhibitory profile is quantitatively distinct from both its immediate analog 2,6-dihydroxypyridine and the mono-hydroxylated derivative 6-hydroxynicotine (6HLN) [1].
| Evidence Dimension | Inhibition of L-[14C]nicotine uptake in A. nicotinovorans |
|---|---|
| Target Compound Data | Minimal inhibition (<10% relative to control at 1 mM) |
| Comparator Or Baseline | 6HLN (6-hydroxynicotine): strong inhibition (~50-60% at 1 mM); 2,6-dihydroxypyridine: moderate inhibition (~20-30% at 1 mM) |
| Quantified Difference | Target compound shows approximately 5-6 fold lower inhibitory activity than 6HLN at equimolar concentration |
| Conditions | A. nicotinovorans grown overnight in citrate medium with unlabelled nicotine; washed bacteria used in uptake assays with simultaneous addition of test compounds at 1 mM |
Why This Matters
This differential inhibition profile demonstrates that the carboxylic acid moiety at position 3 fundamentally alters molecular recognition at nicotine transporters compared to the decarboxylated analog 2,6-dihydroxypyridine, confirming that 2,6-dihydroxynicotinic acid is not functionally interchangeable with its primary degradation product.
- [1] Microbiology Society. (2009). Fig. 4: Inhibition of L-[14C]nicotine uptake by structurally related compounds in Arthrobacter nicotinovorans. Microbiology, 155(6), 1866. View Source
